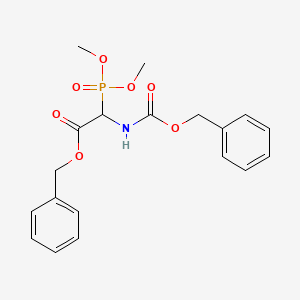

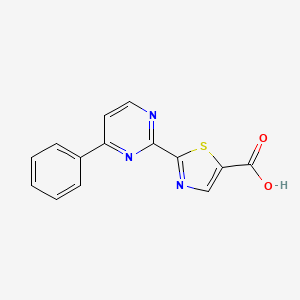

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (B2CADPA) is an organophosphonate compound that has been used in scientific research and laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds. B2CADPA has a wide range of applications in scientific research, including the synthesis of drugs and other compounds, as well as its use in biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Diastereoselective Synthesis

Diastereoselective Formation of (Z)-Didehydroamino Acid Esters The scientific research on Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has led to significant contributions in the field of diastereoselective synthesis. Notably, the rearrangement of (E)-didehydroamino acid derivatives to the corresponding Z-derivatives under various catalytic conditions has been extensively studied. The condensation of N-benzyloxycarbonyl protected alkyl 2-amino-2-(dimethoxyphosphoryl)acetates with aldehydes or ketones in specific solvents facilitates the formation of (Z)-didehydroamino acid ester derivatives diastereoselectively. These derivatives are produced in excellent yields and high purity, marking a significant advancement in the synthesis of complex amino acid derivatives (Schmidt et al., 1992).

Peptide Modification

C‐Alkylation of Peptides The compound has been instrumental in peptide chemistry, particularly in the C‐Alkylation of peptides containing Aminomalonate and (Amino)(cyano)acetate residues. The peptides with acidic backbone-bound CH groups can be C-alkylated under mildly basic conditions. Moreover, the peptides can react with Michael acceptors in the presence of catalytic amounts of alkoxide bases. This process, involving selective cleavage and decarboxylation steps, provides a pathway for the synthesis of peptides containing the alkylated aminomalonic acid as a residue, offering a new dimension to peptide-backbone modification (Matt & Seebach, 1998).

Crystal Structure Studies

Study of Fluorinated Molecules Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate-related compounds have also contributed to the structural analysis in crystallography. Studies involving fluorinated small molecules like ortho-fluorophenylglycine, methyl 4-(fluorocarbonyl)benzoate, and 16α-fluoro-α-estradiol 3-methyl ether have provided insights into the molecular configurations and intermolecular hydrogen bonding, highlighting the utility of these compounds in detailed structural analysis (Burns & Hagaman, 1993).

Propiedades

IUPAC Name |

benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOCBNCREFVUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)

![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)